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molecular formula C12H12BrF3O3S B8382398 3-(Bromomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

3-(Bromomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

Cat. No. B8382398
M. Wt: 373.19 g/mol
InChI Key: PPPBIAYINYZOLW-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

Triphenylphosphine (46.8 mg, 0.178 mmol) was added to a stirred solution of 3-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (46.1 mg, 0.149 mmol) and carbon tetrabromide (59.2 mg, 0.178 mmol) in dry CH2Cl2 (1 mL) at 0° C. under N2. The reaction mixture was loaded directly onto a column and purified by flash chromatography (Si, 12×160 mm, 0-20% EtOAc in hexanes gradient) to afford 3-(bromomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate, as a colorless solid. Rf=0.95 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3): δ 7.21 (s, 1H); 7.01 (s, 1H); 4.48 (s, 2H); 2.81-2.74 (m, 4H); 1.83-1.78 (m, 4H).
Quantity
46.8 mg
Type
reactant
Reaction Step One
Name
3-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
Quantity
46.1 mg
Type
reactant
Reaction Step One
Quantity
59.2 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:20][C:21]([F:39])([F:38])[S:22]([O:25][C:26]1[C:35]([CH2:36]O)=[CH:34][C:33]2[CH2:32][CH2:31][CH2:30][CH2:29][C:28]=2[CH:27]=1)(=[O:24])=[O:23].C(Br)(Br)(Br)[Br:41]>C(Cl)Cl>[F:20][C:21]([F:39])([F:38])[S:22]([O:25][C:26]1[C:35]([CH2:36][Br:41])=[CH:34][C:33]2[CH2:32][CH2:31][CH2:30][CH2:29][C:28]=2[CH:27]=1)(=[O:24])=[O:23]

Inputs

Step One
Name
Quantity
46.8 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
3-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
Quantity
46.1 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=2CCCCC2C=C1CO)(F)F
Name
Quantity
59.2 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (Si, 12×160 mm, 0-20% EtOAc in hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC=2CCCCC2C=C1CBr)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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